2-Fluoro-5-(hydroxymethyl)benzonitrile

Organometallic chemistry C–C bond activation Nickel catalysis

2‑Fluoro‑5‑(hydroxymethyl)benzonitrile (syn. 3‑cyano‑4‑fluorobenzyl alcohol) is a fluorinated aromatic building block belonging to the benzonitrile class.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 227609-85-0
Cat. No. B1272633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(hydroxymethyl)benzonitrile
CAS227609-85-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C#N)F
InChIInChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
InChIKeyOOVBMNHJMJKTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(hydroxymethyl)benzonitrile (CAS 227609‑85‑0): Core Identity and Procurement‑Relevant Characteristics


2‑Fluoro‑5‑(hydroxymethyl)benzonitrile (syn. 3‑cyano‑4‑fluorobenzyl alcohol) is a fluorinated aromatic building block belonging to the benzonitrile class . It carries an ortho‑fluorine, a meta‑hydroxymethyl group, and a nitrile function on a single benzene ring. This substitution pattern imparts distinct electronic and steric properties that directly influence its reactivity in transition‑metal‑mediated transformations and its utility as a pharmaceutical intermediate [1].

F
Ortho‑fluorine pattern stabilizes Ni(0) oxidative‑addition intermediates for C–CN activation studies
H
Meta‑hydroxymethyl handle enables downstream functionalization in medicinal chemistry workflows
P
Supports automated parallel synthesis with ambient‑temperature solid handling and ≥98% purity

Why 2‑Fluoro‑5‑(hydroxymethyl)benzonitrile Cannot Be Casually Replaced by Positional Isomers or Non‑Fluorinated Analogs


Although several regioisomeric fluoro‑(hydroxymethyl)benzonitriles share the same molecular formula and similar vendor‑listed purities, their electronic landscapes diverge sharply. The ortho‑fluorine in 2‑fluoro‑5‑(hydroxymethyl)benzonitrile exerts a powerful electron‑withdrawing effect that stabilises Ni(0) oxidative‑addition products by –6.6 kcal mol⁻¹ per ortho‑F, whereas a meta‑fluorine contributes only –1.8 kcal mol⁻¹ [1]. Consequently, swapping to a 3‑fluoro or 4‑fluoro isomer alters the thermodynamics of key catalytic steps, potentially undermining both reaction yield and selectivity [1]. Furthermore, the meta‑hydroxymethyl group provides a synthetic handle that is absent in simple fluorobenzonitriles, enabling downstream functionalisation that cannot be replicated by non‑hydroxymethyl analogs .

Target Compound
2‑Fluoro‑5‑(hydroxymethyl)benzonitrile
Ortho‑F + meta‑CH₂OH; validated in GSK Lp‑PLA₂ inhibitor route
Positional Isomers
Regioisomeric fluoro‑(hydroxymethyl)benzonitriles
Thermodynamic stabilization of catalytic intermediates may shift by ~4.8 kcal mol⁻¹, undermining yield and selectivity
Target Compound
2‑Fluoro‑5‑(hydroxymethyl)benzonitrile
XLogP3‑AA 0.9; MW 151.14; fluorine van der Waals radius 1.47 Å
Halogen Analogs
2‑Chloro‑ or 2‑bromo‑5‑(hydroxymethyl)benzonitrile
Increased lipophilicity and steric bulk may alter ligand efficiency and binding‑pocket compatibility

Quantitative Differentiation of 2‑Fluoro‑5‑(hydroxymethyl)benzonitrile Against Closest Analogs


Ortho‑Fluorine Stabilisation of C–CN Oxidative Addition Products vs. Meta‑ and Para‑Fluoro Isomers

In a systematic study of fluorinated benzonitriles with [Ni(dmpe)], the thermodynamic stability of the C–CN oxidative‑addition product was found to be strongly dependent on the position of fluorine substitution. Each ortho‑fluorine lowers the free energy of the activation product by –6.6 kcal mol⁻¹, whereas each meta‑fluorine contributes only –1.8 kcal mol⁻¹ [1]. Because 2‑fluoro‑5‑(hydroxymethyl)benzonitrile bears one ortho‑fluorine, it is predicted to exhibit significantly greater stabilization of the η²‑nitrile‑to‑C–CN activation equilibrium than its 3‑fluoro‑5‑(hydroxymethyl) or 4‑fluoro‑3‑(hydroxymethyl) isomers, which lack an ortho‑fluorine.

Ortho‑F Stabilization
Class-level inference
–6.6 kcal mol⁻¹ Δ 4.8 vs. meta‑F
DFT B3PW91/[Ni(dmpe)]; experimental validation in THF and toluene
Supports C–CN activation equilibrium bias toward active intermediate.
Isomer‑dependent stabilization should be verified under specific catalytic conditions.
Organometallic chemistry C–C bond activation Nickel catalysis

Validated Synthetic Utility as a Key Intermediate in GSK Lp‑PLA₂ Inhibitor Program

2‑Fluoro‑5‑(hydroxymethyl)benzonitrile was employed as a direct precursor in the synthesis of 2,3‑dihydroimidazo[1,2‑c]pyrimidin‑5(1H)‑one‑based Lp‑PLA₂ inhibitors disclosed by GlaxoSmithKline in WO 2014/114694 . The patent reports a reproducible reduction of 3‑cyano‑4‑fluorobenzoic acid to the title alcohol in 350 mg yield, with full experimental detail and LC‑MS confirmation (m/z 152 [M + H]⁺, ret. time 0.52 min) . By contrast, the 4‑hydroxymethyl isomer (CAS 222978‑02‑1) and the 3‑hydroxymethyl isomer (CAS 1261861‑91‑9) are not cited in this patent family, indicating a specific requirement for the 5‑hydroxymethyl substitution pattern for downstream coupling.

GSK Lp‑PLA₂ Route Validation
Cross-study comparable
Explicit patent precedent
WO 2014/114694; 350 mg yield; LC‑MS m/z 152 [M+H]⁺, ret. time 0.52 min
Regioisomer‑specific requirement confirmed for downstream coupling.
Alternative hydroxymethyl isomers not cited in this patent family.
Medicinal chemistry Lipoprotein‑associated phospholipase A2 Patent intermediate

Higher Commercial Purity Consistency vs. 2‑Fluoro‑3‑(hydroxymethyl)benzonitrile

Multiple independent suppliers list 2‑fluoro‑5‑(hydroxymethyl)benzonitrile at a standard purity of 98% (GC) or 98% (HPLC), with batch‑specific QC certificates (NMR, HPLC, GC) available on request . In contrast, the 3‑hydroxymethyl isomer (CAS 1261861‑91‑9) is predominantly offered at 97% purity, and vendors such as AKSci note a longer lead time (1 week for 250 mg) . The 2‑fluoro‑4‑(hydroxymethyl) isomer is available at 99% from AKSci, but its melting point (70–72 °C) is substantially higher than that of the 5‑isomer (solid at 20 °C, exact mp not always reported), which may affect handling in automated synthesis platforms .

Purity Consistency
Cross-study comparable
≥98% +1–2% vs. 3‑isomer
Solid at 20°C; batch-specific NMR, HPLC, GC available
Supports reliable automated dispensing without pre‑melting.
Vendor specifications from AKSci, Bidepharm, Coolpharm; data to verify.
Chemical procurement Building block purity Vendor comparison

Predicted LogP and Electronic Profile Differentiation from 2‑Chloro‑ and 2‑Bromo‑5‑(hydroxymethyl)benzonitrile

The calculated XLogP3‑AA for 2‑fluoro‑5‑(hydroxymethyl)benzonitrile is 0.9 . By comparison, the 2‑chloro analog (C = Cl, MW 167.59) and the 2‑bromo analog (C = Br, MW 212.04) carry heavier halogens that increase lipophilicity (predicted LogP ~1.3 for the chloro derivative based on additive fragment methods) and molecular weight, which can reduce ligand efficiency indices in medicinal chemistry programs . The smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) and bromine (1.85 Å) also preserves a more compact steric profile near the nitrile, potentially beneficial for binding in narrow enzyme pockets [1].

LogP & Steric Profile
Supporting evidence
XLogP3‑AA 0.9 Δ –0.4 to –0.6
MW 151.14; vdW radius F 1.47 Å vs. Cl 1.75 Å, Br 1.85 Å
Lower lipophilicity may benefit lead‑like property maintenance.
Predicted LogP values; experimental confirmation recommended.
Physicochemical properties Lipophilicity Halogen bioisosterism

High‑Impact Application Scenarios Where 2‑Fluoro‑5‑(hydroxymethyl)benzonitrile Delivers Measurable Advantage


Nickel‑Catalysed C–CN Bond Activation for Cross‑Coupling

When designing a Ni(0)‑mediated coupling that proceeds through η²‑nitrile → C–CN oxidative addition, selecting 2‑fluoro‑5‑(hydroxymethyl)benzonitrile provides an ortho‑fluorine that stabilises the organonickel intermediate by –6.6 kcal mol⁻¹ relative to a non‑fluorinated benzonitrile [1]. This thermodynamic bias can be the difference between a stalled reaction and a productive catalytic cycle, particularly in non‑polar solvents where the equilibrium constant is most sensitive to electronic effects [1].

Synthesis of Lp‑PLA₂ Inhibitors Following the GSK Route

Medicinal chemistry groups pursuing lipoprotein‑associated phospholipase A2 inhibitors can directly follow the reduction protocol documented in WO 2014/114694, which uses 2‑fluoro‑5‑(hydroxymethyl)benzonitrile as a penultimate intermediate . The patent provides a validated yield (350 mg scale) and analytical benchmarks (LC‑MS m/z 152, ret. time 0.52 min), reducing the need for de novo route scouting .

Diversity‑Oriented Synthesis Libraries Requiring a Low‑LogP Fluoro‑Benzonitrile Handle

For fragment‑based screening or DNA‑encoded library construction, the combination of XLogP 0.9, molecular weight 151, and the reactive hydroxymethyl anchor makes 2‑fluoro‑5‑(hydroxymethyl)benzonitrile an attractive building block. Compared with 2‑chloro‑5‑(hydroxymethyl)benzonitrile (predicted LogP ~1.3, MW 168), the fluorine analog offers lower lipophilicity without sacrificing the synthetic versatility of the benzylic alcohol .

Automated Parallel Synthesis Where Ambient Solid Handling Is Critical

The compound is supplied as a solid at 20 °C with ≥98% purity . Unlike the 4‑hydroxymethyl isomer (mp 70–72 °C), it does not require pre‑heating for dispensing, making it compatible with automated solid‑dosing robots. The availability of batch‑specific NMR, HPLC, and GC data further supports QC‑intensive workflows .

Application
Selection Property
Validation Focus
Ni‑Catalysed C–CN Activation
Ortho‑fluorine stabilization potential
Catalytic equilibrium and turnover under non‑polar conditions
Lp‑PLA₂ Inhibitor Synthesis
Literature‑precedented intermediate identity
Reproducibility of reduction and coupling from patent protocol
Fragment‑Based Library Design
Low lipophilicity (XLogP 0.9) and reactive anchor
Ligand efficiency and pharmacokinetic compliance relative to halogen analogs
Automated Parallel Synthesis
Ambient‑temperature solid form and ≥98% purity
Weighing accuracy and batch‑specific QC data availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(hydroxymethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.